molecular formula C8H5BrClN3S B3327553 6-Bromo-7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine CAS No. 352328-88-2

6-Bromo-7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine

Cat. No.: B3327553
CAS No.: 352328-88-2
M. Wt: 290.57 g/mol
InChI Key: DNYVNIZXYMXNJS-UHFFFAOYSA-N
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Description

6-Bromo-7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of bromine, chlorine, and a methylthio group attached to a pyrido[2,3-d]pyrimidine core. Pyridopyrimidines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Mechanism of Action

Target of Action

The primary targets of pyrido[2,3-d]pyrimidine derivatives, which include 6-Bromo-7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine, are often dihydrofolate reductase (DHFR) , some kinases such as the tyrosine-protein kinase transforming protein Abl or MAP kinases , and biotin carboxylase . These targets play crucial roles in various cellular processes, including cell growth and division.

Mode of Action

The compound interacts with its targets, potentially inhibiting their function. For example, it may act as an inhibitor for CDK4 and/or CDK6 , which are critical for cell cycle progression . The specific interaction with its targets and the resulting changes depend on the substitution pattern at C5 and C6, which usually determines the selectivity of one receptor with respect to another .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways they are involved in. For instance, if the compound inhibits CDK4/6, it could lead to cell cycle arrest and potentially cell death .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, its degree of lipophilicity, i.e., the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells . Other factors such as pH, temperature, and the presence of other molecules can also affect the compound’s action.

Biochemical Analysis

Biochemical Properties

It is known that pyrido[2,3-d]pyrimidines can interact with various enzymes and proteins . The nature of these interactions is typically dependent on the specific structure of the compound and the biological context in which it is present.

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The initial step involves the formation of the pyrimidine core through a cyclization reaction. This can be achieved by reacting a suitable pyridine derivative with a formamide or an amidine under acidic conditions.

    Introduction of the Methylthio Group: The methylthio group is introduced via a nucleophilic substitution reaction. This can be done by treating the pyrimidine core with a methylthiolating agent such as methylthiol or dimethyl disulfide in the presence of a base.

    Halogenation: The bromine and chlorine atoms are introduced through halogenation reactions. Bromination can be achieved using bromine or N-bromosuccinimide (NBS), while chlorination can be done using chlorine gas or N-chlorosuccinimide (NCS).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the halogenated positions, using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides in the presence of a base (e.g., sodium hydroxide or potassium carbonate).

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or other peroxides.

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4), or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridopyrimidines with various functional groups replacing the halogens.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dehalogenated pyridopyrimidines.

Scientific Research Applications

6-Bromo-7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs).

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit cell proliferation.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Palbociclib: A well-known CDK4/6 inhibitor used in the treatment of breast cancer.

    Dilmapimod: A pyridopyrimidine derivative with potential activity against rheumatoid arthritis.

Uniqueness

6-Bromo-7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, chlorine, and methylthio groups makes it a versatile compound for various chemical reactions and potential therapeutic applications.

Properties

IUPAC Name

6-bromo-7-chloro-2-methylsulfanylpyrido[2,3-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN3S/c1-14-8-11-3-4-2-5(9)6(10)12-7(4)13-8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYVNIZXYMXNJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=NC(=C(C=C2C=N1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001208823
Record name 6-Bromo-7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001208823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352328-88-2
Record name 6-Bromo-7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=352328-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001208823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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